N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Description
N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a pyrimidine-based small molecule featuring a trifluoromethyl (-CF₃) group at position 6, a thiophen-2-yl substituent at position 4, and a sulfanylacetamide linker at position 2. The acetamide moiety is further substituted with a 3,4-dimethoxyphenyl group, contributing to its unique electronic and steric profile. Its design leverages the pyrimidine scaffold’s versatility, combined with electron-withdrawing (-CF₃) and electron-donating (methoxy) groups, to modulate reactivity and target binding .
Properties
Molecular Formula |
C19H16F3N3O3S2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-13-6-5-11(8-14(13)28-2)23-17(26)10-30-18-24-12(15-4-3-7-29-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
InChI Key |
SRNJKDWJXMSSCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a pyrimidine ring, a thiophene moiety, and methoxy phenyl groups. The trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and biological activity.
Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit enzymes such as kinases or proteases, which are critical in cellular signaling pathways.
- Antimicrobial Activity : Compounds containing thiophene and pyrimidine rings have been reported to possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
The compound's structural elements may confer anticancer properties. Research on related pyrimidine compounds has shown selective cytotoxicity against cancer cell lines while sparing normal cells . The presence of the trifluoromethyl group enhances the compound's potency by increasing its metabolic stability.
Case Studies and Research Findings
- Antimicrobial Screening : In a study screening a series of trifluoromethyl pyrimidinones, compounds similar to this compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 4.9 μM against M. tuberculosis without significant cytotoxicity (IC50 > 100 μM) .
- Cytotoxic Studies : A related study indicated that modifications in the pyrimidine structure could lead to increased activity against HepG2 liver cancer cells, suggesting that the compound may be explored for hepatocellular carcinoma treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3N3O2S |
| Molecular Weight | 361.37 g/mol |
| Antimicrobial Activity | Active against M. tuberculosis |
| Cytotoxicity (IC50) | >100 μM |
| Minimum Inhibitory Concentration | 4.9 μM |
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to elucidate its full pharmacological profile. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the exact pathways through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences, supported by synthesis, physicochemical properties, and biological activity data:
Structural and Functional Insights
Substituent Effects on Bioactivity: The trifluoromethyl group (as in 4g and the target compound) enhances metabolic stability and membrane permeability compared to chloro (4d) or unsubstituted analogs . Methoxy groups at 3,4-positions (target compound) vs.
Synthetic Pathways: The target compound’s sulfanylacetamide linker is synthesized via nucleophilic substitution, similar to methods used for S-substituted nicotinamides (e.g., EEDQ-mediated coupling in ) .
Physicochemical Properties: LogP: The target compound’s logP is likely higher than 4d (due to -CF₃ and thiophene) but lower than the isopropylphenyl analog in . Solubility: Dimethoxy groups improve aqueous solubility compared to nonpolar substituents (e.g., isopropyl in ) .
Biological Performance :
- While direct data for the target compound are unavailable, analogs like 4g (with -CF₃) show superior antifungal activity over 4d, suggesting the target may share similar efficacy .
- Benzoimidazole-containing analogs () demonstrate kinase inhibition, highlighting the impact of heterocyclic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
